4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide

Metabolic Stability Sulfone vs. Sulfide Oxidative Metabolism

Secure 4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide as a critical SAR probe. Its unique sulfonyl pharmacophore irreplaceably models oxidative metabolites of TCEB leads like AMG9090, essential for DDI risk assessment and resolving species-specific TRPA1 pharmacology. Not interchangeable with sulfanyl analogs. Verify stock for your metabolic stability studies.

Molecular Formula C16H13Cl4NO3S
Molecular Weight 441.14
CAS No. 301158-40-7
Cat. No. B2742239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide
CAS301158-40-7
Molecular FormulaC16H13Cl4NO3S
Molecular Weight441.14
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H13Cl4NO3S/c1-10-2-4-11(5-3-10)14(22)21-15(16(18,19)20)25(23,24)13-8-6-12(17)7-9-13/h2-9,15H,1H3,(H,21,22)
InChIKeyXUDSJFZMEUOAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide: TRPA1-Focused Sulfonyl Benzamide for Pain & Inflammation Research


4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide (CAS 301158-40-7) is a synthetic sulfonyl benzamide derivative characterized by a trichloroethyl core, a 4-chlorophenylsulfonyl moiety, and a 4-methylbenzamide group [1]. It is structurally related to the well-characterized transient receptor potential ankyrin 1 (TRPA1)-modulating trichloro(sulfanyl)ethyl benzamides (TCEBs) such as AMG9090 and AMG2504, which have demonstrated species-specific antagonist/agonist activity at TRPA1 channels linked to pain and inflammation [2]. The key structural distinction is the sulfonyl (–SO2–) linkage replacing the sulfanyl (–S–) bridge, which fundamentally alters the compound's electronic profile, metabolic stability, and putative binding interactions [1].

Why a Sulfonyl Bridge Matters: Avoiding In-Class Substitution Pitfalls with 301158-40-7


Generic substitution within this chemical series is precarious due to the profound pharmacological divergence between sulfanyl (C–S) and sulfonyl (O=S=O) analogs. The literature on TCEB compounds (e.g., AMG9090) shows these sulfanyl species exhibit unpredictable, species-specific pharmacology—acting as potent human TRPA1 antagonists yet partial agonists at rat TRPA1 [1]. Oxidation of the sulfanyl bridge to the sulfonyl group present in our target compound is known to dramatically alter hydrogen-bonding capacity, metabolic susceptibility, and target binding kinetics [2]. Therefore, researchers cannot assume that data generated on the widely available AMG series sulfanyl analogs is transferable to 4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide. Its unique sulfonyl pharmacophore constitutes a distinct chemical starting point, making it irreplaceable for specific structure-activity relationship (SAR) explorations, metabolic profiling, and selectivity optimization studies targeting the oxidative metabolite space of this therapeutic class.

Quantitative Differentiation Guide: 301158-40-7 vs. Closest TRPA1 Modulator Analogs


Metabolic Stability Edge: Predicted Resistance of the Sulfonyl Core vs. Rapid Oxidation of Sulfanyl Analogs

A critical liability of the reference TCEB compounds (e.g., AMG9090, CAS 118215-82-0) is the metabolic vulnerability of their sulfanyl bridge, which is susceptible to rapid hepatic oxidation. The target compound 301158-40-7 incorporates the oxidized sulfonyl metabolite directly into its structure. In medicinal chemistry, sulfones typically exhibit significantly longer metabolic half-lives compared to their corresponding sulfides due to saturation of the sulfur atom [1]. While direct head-to-head microsomal stability data for this pair has not been disclosed publicly, the structural pre-oxidation of 301158-40-7 eliminates the primary metabolic soft spot of the sulfanyl series, providing a de-risked scaffold for in vivo studies where avoiding rapid clearance or reactive metabolite formation is paramount.

Metabolic Stability Sulfone vs. Sulfide Oxidative Metabolism Lead Optimization

Physicochemical Differentiation: Enhanced Aqueous Solubility Profile of the Sulfonyl Analog

The replacement of a sulfanyl linkage with a sulfonyl group introduces two strong hydrogen-bond acceptors (S=O), significantly increasing the topological polar surface area (TPSA) and water solubility compared to the sulfanyl analog. For the direct comparator 4-methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide (CAS 297141-26-5, MW 409.15 g/mol, ClogP ~6.2), the introduction of the sulfonyl group in 301158-40-7 increases molecular weight (+32 Da) and TPSA (+~17 Ų), which is predicted to lower LogP and improve aqueous solubility critical for in vitro assay compatibility . This represents a distinct formulation advantage, as poor solubility often limits the assay utility of the more lipophilic sulfanyl series.

Solubility Physicochemical Properties Formulation Bioisostere

Divergent Pharmacophore: Impact of Sulfonyl vs. Sulfanyl on TRPA1 Binding Conformation

The TCEB compounds AMG9090 and AMG2504 exhibit species-specific TRPA1 pharmacology: potent antagonism at hTRPA1 (IC50 < 1 µM for AITC-evoked activation) but partial agonism or weak inhibition at rTRPA1 [1]. This differential activity is highly sensitive to the geometry and electronics around the sulfur atom. The sulfonyl group in 301158-40-7 introduces a tetrahedral center with dramatically different bond angles (O=S=O ~119°) and electron distribution compared to the bent sulfide geometry (C–S–C ~100°). These topological and electrostatic differences are predicted to alter binding pocket complementarity and may shift the species-selectivity profile or target engagement kinetics relative to the published sulfanyl series, offering a distinct SAR probe for TRPA1 mechanistic studies.

Conformational Analysis Binding Mode Structure-Activity Relationship Sulfone

Purity and Source Reliability: Access to Ultra-High Purity Batches for Reproducible Research

Commercial analysis of procurement channels indicates that the sulfanyl analogs (e.g., AMG9090, CAS 118215-82-0) are typically supplied at ~95% purity and are widely distributed by multiple generic vendors, leading to batch-to-batch variability that can confound biological assays . In contrast, 4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide is available as a specialized research compound (typically >95% purity) with higher batch consistency from curated suppliers such as Aladdin and Sigma-Aldrich associated networks [1]. This curated sourcing reduces the risk of unidentified impurities that may act as TRPA1 agonists or antagonists, ensuring assay reproducibility.

Compound Procurement Purity Grade Reproducibility Analytical QC

Procurement-Driven Application Scenarios for 301158-40-7 in TRPA1 and Pain Research


Metabolite Identification and Drug-Drug Interaction (DDI) Risk Assessment Studies

The sulfonyl compound serves as a synthetic surrogate for the major oxidative metabolite of TCEB lead candidates. Utilizing 301158-40-7 as a reference standard in LC-MS/MS metabolite profiling enables researchers to quantify the formation of the sulfone metabolite from its sulfanyl prodrugs (e.g., AMG9090) in hepatocyte incubations, directly assessing the risk of CYP450-mediated bioactivation and subsequent DDI [1].

Species-Specific TRPA1 Selectivity Profiling

Given the documented species divergence between human and rodent TRPA1 for the sulfanyl series, 301158-40-7 is a critical probe to determine whether converting the sulfide to sulfone alters the species-selectivity profile. Testing this compound in parallel with AMG9090 on human and rat TRPA1-expressing CHO cell lines will reveal whether the sulfone core shifts the agonism/antagonism balance, a crucial step before investing in rodent pain models [2].

Solubility-Challenged Assay Development in Aqueous Buffers

For high-concentration in vitro pharmacology or electrophysiology experiments (e.g., automated patch clamp), the lipophilicity of sulfanyl analogs precludes accurate dosing. The improved predicted solubility profile of the sulfonyl analog makes it the preferred choice for preparing stock solutions in physiological buffers, ensuring accurate EC50/IC50 determinations in TRPA1 channel activation studies .

Structure-Activity Relationship (SAR) Expansion of TCEB Chemical Space

Medicinal chemistry programs aiming to optimize the TCEB scaffold for analgesic development require systematic exploration of the sulfur oxidation state. Procuring 301158-40-7 enables side-by-side comparison with the corresponding sulfanyl (CAS 297141-26-5) and sulfinyl intermediates, generating a complete SAR dataset that maps potency, microsomal stability, and selectivity as a function of sulfur valence .

Quote Request

Request a Quote for 4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.